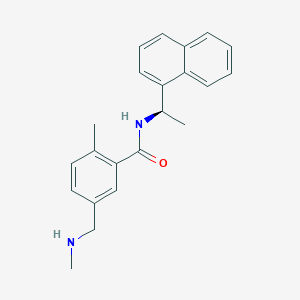
(R)-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structural features, including a naphthalene ring and a chiral center, which may contribute to its specific chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the naphthalene ring and the chiral center. Common reagents used in these reactions include methylamine, naphthalene derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its chiral center may play a crucial role in its biological activity.
Medicine
In medicine, ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide may be investigated for its potential therapeutic properties. It could be a candidate for drug development, particularly if it exhibits specific biological activities.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Wirkmechanismus
The mechanism of action of ®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s chiral center and structural features may influence its binding affinity and specificity. Pathways involved in its mechanism of action may include signal transduction, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide: The enantiomer of the compound, which may exhibit different biological activities.
N-(1-(Naphthalen-1-yl)ethyl)benzamide: A structurally similar compound lacking the methylamino group.
2-Methyl-5-((methylamino)methyl)benzamide: A compound with a similar core structure but without the naphthalene ring.
Uniqueness
®-2-Methyl-5-((methylamino)methyl)-N-(1-(naphthalen-1-yl)ethyl)benzamide is unique due to its specific combination of structural features, including the naphthalene ring, chiral center, and methylamino group. These features may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H24N2O |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-methyl-5-(methylaminomethyl)-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
InChI |
InChI=1S/C22H24N2O/c1-15-11-12-17(14-23-3)13-21(15)22(25)24-16(2)19-10-6-8-18-7-4-5-9-20(18)19/h4-13,16,23H,14H2,1-3H3,(H,24,25)/t16-/m1/s1 |
InChI-Schlüssel |
SIBDAZDNSVDATL-MRXNPFEDSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)CNC)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=C(C=C(C=C1)CNC)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















